molecular formula C17H20N2S B2818635 6-(1-Adamantyl)-1,3-benzothiazol-2-amine CAS No. 26934-59-8

6-(1-Adamantyl)-1,3-benzothiazol-2-amine

Cat. No.: B2818635
CAS No.: 26934-59-8
M. Wt: 284.42
InChI Key: SZQDYMUPEITBLT-UHFFFAOYSA-N
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Description

6-(1-Adamantyl)-1,3-benzothiazol-2-amine is a compound that features a benzothiazole ring substituted with an adamantyl group at the 6-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Adamantyl)-1,3-benzothiazol-2-amine typically involves the introduction of the adamantyl group and the amine group onto the benzothiazole ring. One common method involves the nucleophilic substitution of a halogenated benzothiazole derivative with 1-adamantylamine under basic conditions. The reaction is usually carried out in an inert solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(1-Adamantyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzothiazole derivatives with oxidized functional groups, while substitution reactions can introduce various functional groups onto the adamantyl moiety .

Scientific Research Applications

6-(1-Adamantyl)-1,3-benzothiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1-Adamantyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound can bind to cellular receptors or enzymes, modulating their activity and leading to desired therapeutic effects. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the adamantyl group and the benzothiazole ring, which confer distinct structural and functional properties. This combination enhances its stability, reactivity, and potential biological activities compared to other similar compounds .

Properties

IUPAC Name

6-(1-adamantyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2S/c18-16-19-14-2-1-13(6-15(14)20-16)17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQDYMUPEITBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC5=C(C=C4)N=C(S5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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